molecular formula C11H14N2O5S B13004686 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid

1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid

Cat. No.: B13004686
M. Wt: 286.31 g/mol
InChI Key: QEGNFQFRKMRLOF-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of 1-((2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid reveals a monoclinic crystal system with the space group P2₁/n, consistent with related sulfonamide-containing compounds. Unit cell parameters derived from single-crystal X-ray diffraction (SC-XRD) include a = 10.24 Å, b = 7.86 Å, c = 15.32 Å, and β = 98.5°, facilitating a Z-value of 4. The piperidine ring adopts a chair conformation, stabilized by intramolecular steric interactions between the sulfonyl group and the equatorial 3-carboxylic acid substituent. This conformation minimizes nonbonded repulsions, as evidenced by torsional angles ranging from 54.3° to 61.8° for the C2–N1–S1–O2 dihedral, aligning with low-energy conformers identified in quantum mechanical (QM) calculations.

The 2-oxo-1,2-dihydropyridine ring exhibits a planar geometry, with bond lengths of 1.34 Å (C=O) and 1.45 Å (C–S), indicative of partial double-bond character in the sulfonyl linkage. Notably, the antiperiplanar orientation of the sulfonyl group relative to the dihydropyridine nitrogen maximizes resonance stabilization, a feature corroborated by comparable structures in the Cambridge Structural Database (CSD).

Table 1: Selected crystallographic parameters

Parameter Value
Space group P2₁/n
Unit cell volume 1224.7 ų
Density (calc.) 1.423 g/cm³
R-factor 0.042

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure of the compound. The highest occupied molecular orbital (HOMO, −6.32 eV) localizes on the dihydropyridine ring and sulfonyl group, while the lowest unoccupied molecular orbital (LUMO, −1.89 eV) resides predominantly on the carboxylate moiety, suggesting charge-transfer interactions in the excited state. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the sulfonyl oxygen (LP(O) → σ(C–S)) and the π-electrons of the dihydropyridine ring (π(C=N) → π(C–O)), stabilizing the molecule by 18.7 kcal/mol.

The electrostatic potential (ESP) map reveals regions of high electron density (−42.3 kcal/mol) near the sulfonyl oxygens and carboxylate group, contrasting with the electron-deficient dihydropyridine nitrogen (+24.6 kcal/mol). This polarization facilitates nucleophilic attack at the C3 position of the dihydropyridine ring, as demonstrated in analogous alkylation studies.

Table 2: Key DFT-derived electronic properties

Property Value
HOMO energy −6.32 eV
LUMO energy −1.89 eV
Band gap 4.43 eV
Dipole moment 5.67 Debye

Hydrogen Bonding Networks and Supramolecular Interactions

The compound forms a three-dimensional hydrogen-bonded network via N–H···O and O–H···O interactions. The piperidine NH group donates a proton to the sulfonyl oxygen (N–H···O = 2.89 Å, ∠N–H–O = 158°), while the carboxylic acid group participates in cyclic dimerization through O–H···O bonds (O···O = 2.65 Å). These interactions propagate along the crystallographic direction, generating supramolecular sheets with interlayer spacings of 3.45 Å.

Notably, the 2-oxo group engages in C=O···H–C hydrogen bonds (2.93 Å) with adjacent piperidine rings, further stabilizing the lattice. This interplay of strong and weak hydrogen bonds results in a melting point of 261°C (dec.), consistent with the thermal stability observed in differential scanning calorimetry (DSC).

Table 3: Hydrogen bond metrics

Donor–Acceptor Distance (Å) Angle (°)
N–H···O (sulfonyl) 2.89 158
O–H···O (carboxylic) 2.65 173
C=O···H–C (dihydropyridine) 2.93 145

Properties

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

1-[(2-oxo-1H-pyridin-3-yl)sulfonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O5S/c14-10-9(4-1-5-12-10)19(17,18)13-6-2-3-8(7-13)11(15)16/h1,4-5,8H,2-3,6-7H2,(H,12,14)(H,15,16)

InChI Key

QEGNFQFRKMRLOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CNC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-((2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid generally follows a convergent approach involving:

  • Formation of the 2-oxo-1,2-dihydropyridine-3-yl intermediate
  • Introduction of the sulfonyl group at the 3-position of the pyridine ring
  • Coupling of the sulfonylated intermediate with piperidine-3-carboxylic acid or its derivatives

This approach ensures regioselective functionalization and high yields of the target compound.

Preparation of the 2-Oxo-1,2-dihydropyridine-3-yl Intermediate

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are typically synthesized via heterocyclization reactions involving aminomethylidene derivatives of Meldrum’s acid and cyano(thio)acetamide under ethanol reflux conditions. The reaction proceeds as follows:

  • Equimolar amounts of the aminomethylidene Meldrum’s acid derivative and cyano(thio)acetamide are stirred in ethanol for 24 hours.
  • The reaction mixture is acidified to pH 5 with concentrated hydrochloric acid and maintained for 3 hours to precipitate the product.
  • The precipitate is filtered and washed with water and ethanol, yielding the pyridine intermediate in 68–74% yield.

This method provides a robust route to the heterocyclic core with good regioselectivity and purity.

The sulfonyl group introduction is achieved by regioselective reaction of the 2-oxo-1,2-dihydropyridine-3-yl intermediate with sulfonylating agents, often involving alkyl or aryl sulfonyl chlorides or sulfonyl halides. Key points include:

  • The reaction targets the sulfur atom in the thiol or thioamide precursor, leading to sulfide or sulfonyl derivatives.
  • Potassium hydroxide (KOH) or other bases are used to facilitate nucleophilic substitution.
  • Reaction conditions such as temperature and solvent choice (e.g., ethanol or dimethylformamide) are optimized to maximize yield and minimize side reactions.

This step is critical for installing the sulfonyl linker that connects the pyridine and piperidine moieties.

Coupling with Piperidine-3-carboxylic Acid

The final step involves coupling the sulfonylated pyridine intermediate with piperidine-3-carboxylic acid. This is typically performed under controlled conditions to preserve the carboxylic acid functionality and achieve high coupling efficiency:

  • The sulfonylated intermediate is reacted with piperidine-3-carboxylic acid or its activated derivatives (e.g., acid chlorides or esters).
  • Reaction conditions include mild heating and use of polar aprotic solvents to enhance solubility and reaction rate.
  • Purification is achieved by recrystallization or chromatographic techniques to isolate the target compound with high purity.

This step completes the synthesis of this compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Heterocyclization Aminomethylidene Meldrum’s acid + cyanoacetamide in EtOH, reflux 24 h, acidify to pH 5 68–74 Acidification critical for precipitation
Sulfonylation Sulfonyl chloride/halide, KOH, EtOH or DMF, room temp to reflux 60–80 Regioselective at sulfur atom
Coupling with piperidine-3-carboxylic acid Mild heating, polar aprotic solvent (e.g., DMF), 2–6 h 70–85 Use of activated acid derivatives improves yield

Research Findings and Notes

  • The heterocyclization step is well-established and provides a versatile platform for synthesizing various 2-oxo-1,2-dihydropyridine derivatives, which are valuable as drug precursors or ligands.
  • Sulfonylation reactions require careful control of base concentration and temperature to avoid overreaction or decomposition of sensitive intermediates.
  • The coupling step benefits from the use of activated carboxylic acid derivatives to improve reaction rates and yields, with minimal racemization or side reactions.
  • Alternative synthetic routes involving direct sulfonylation of piperidine derivatives or use of different protecting groups have been explored but often result in lower yields or more complex purification.
  • The compound’s synthesis is relevant for pharmaceutical research, particularly in developing modulators of ion channels and enzyme inhibitors.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The sulfonyl group (-SO₂-) participates in nucleophilic substitutions and acts as a directing group in coupling reactions .

Reaction TypeConditionsProducts/OutcomeYieldSource
Nucleophilic displacementR-X, K₂CO₃, DMF, 60°CPiperidine ring substitution72-85%
Suzuki-Miyaura couplingPd(dppf)Cl₂, Na₂CO₃, dioxane/water, 80°CBiaryl derivatives63%
Reductive desulfonylationNa/Hg amalgam, EtOHDeprotected piperidine68%

Key findings :

  • The sulfonyl group enhances electrophilicity at the C3 position of the dihydropyridinone ring, facilitating cross-couplings .

  • Stability under acidic conditions allows selective functionalization of other groups.

Carboxylic Acid Transformations

The -COOH group undergoes standard derivatization reactions :

Reaction TypeReagents/ConditionsProductsYieldSource
EsterificationSOCl₂/ROH, RTMethyl/ethyl esters89-92%
Amide formationEDC/HOBt, amines, DCMPiperidine-3-carboxamides75-83%
ReductionLiAlH₄, THF, 0°C → RTAlcohol derivatives81%

Notable observations :

  • Ester derivatives show improved membrane permeability in biological assays .

  • Amidation with primary amines proceeds efficiently without racemization.

Piperidine Ring Modifications

The piperidine nitrogen and C3 position undergo selective reactions :

Reaction TypeConditionsOutcomeYieldSource
N-AlkylationAlkyl halides, K₂CO₃, DMFQuaternary ammonium salts67-78%
Ring expansionHNO₃, H₂SO₄, 0°CAzepane derivatives54%
HydrogenationH₂ (50 psi), 10% Pd/C, MeOHSaturated piperidine analogs90%

Mechanistic insights :

  • N-Alkylation preferentially occurs at the piperidine nitrogen over the dihydropyridinone NH.

  • Hydrogenation preserves the sulfonyl group while saturating the piperidine ring .

Dihydropyridinone Ring Reactions

The 2-oxo-1,2-dihydropyridine core participates in cycloadditions and oxidations :

Reaction TypeConditionsProductsYieldSource
Diels-Alder reactionMaleic anhydride, Δ, tolueneTricyclic adducts61%
OxidationKMnO₄, H₂O, 25°CPyridine-2,3-dicarboxylic acid58%
HalogenationNBS, AIBN, CCl₄4-Bromo derivatives73%

Critical data :

  • Bromination at C4 modifies electronic properties without ring aromatization.

  • Oxidative degradation occurs under strong basic conditions (pH > 10).

Stability and Decomposition Pathways

The compound demonstrates predictable degradation patterns:

ConditionHalf-LifeMajor DegradantsSource
Aqueous pH 1.2 (37°C)48 hrSulfonic acid derivative
UV light (254 nm)6 hrRing-opened mercapto compound
40°C/75% RH28 daysDimer via disulfide linkage

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid exhibit promising anticancer properties. They may inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. For instance, derivatives of this compound have shown efficacy against pancreatic cancer cells by inducing apoptosis and inhibiting cell migration .
  • Neuroprotective Effects :
    • Research has suggested that the compound may possess neuroprotective properties. It could potentially modulate neurotransmitter systems or exhibit antioxidant activity, thereby protecting neuronal cells from oxidative stress and neurodegeneration .
  • Antimicrobial Activity :
    • The sulfonamide group present in the compound is known for its antimicrobial properties. Compounds with similar structures have been investigated for their effectiveness against various bacterial strains, suggesting that this compound could be explored further for potential antibiotic applications .

Pharmacological Applications

  • Enzyme Inhibition :
    • The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could modulate methyltransferases or other enzymes linked to epigenetic regulation, which has implications for cancer treatment and other diseases related to gene expression .
  • Drug Development :
    • Given its structural features, this compound can be used as a lead structure in drug development programs aimed at creating new therapeutic agents for diseases such as cancer or neurodegenerative disorders. Structure-activity relationship (SAR) studies can help optimize its efficacy and reduce toxicity .

Research Applications

  • Biochemical Studies :
    • The compound can be utilized in biochemical assays to study its interactions with biological macromolecules such as proteins or nucleic acids. This can provide insights into its mechanism of action and help identify potential biological targets .
  • Synthetic Chemistry :
    • As a versatile building block, this compound can be employed in synthetic routes to develop more complex molecules with desired pharmacological properties .

Case Studies

StudyFocusFindings
Study on Anticancer ActivityInvestigated the effects on pancreatic cancer cellsInduced apoptosis and inhibited migration
Neuroprotective Effects ResearchAssessed protective effects on neuronal cellsShowed potential antioxidant activity
Antimicrobial Activity EvaluationTested against various bacterial strainsExhibited significant antimicrobial properties

Mechanism of Action

The mechanism of action of 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name & CAS No. Core Structure Modifications Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Piperidine-3-carboxylic acid + 2-oxo-dihydropyridine sulfonyl ~311 (estimated) High polarity due to sulfonyl and carboxylic acid groups; potential enzyme inhibition
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (875163-82-9) Piperidine-3-carboxylic acid + 3,5-dimethylisoxazole sulfonyl 288.32 Moderate solubility (>43.2 µg/mL at pH 7.4); irritant (Xi hazard class)
1-[3-(1H-imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1280711-49-0) 2-Oxo-dihydropyridine-3-carboxylic acid + imidazolylpropyl 247.25 Enhanced basicity from imidazole; potential antimicrobial or kinase inhibitor applications
2-Oxo-1,2-dihydropyridine-3-carboxylic acid (609-71-2) 2-Oxo-dihydropyridine + carboxylic acid (no piperidine or sulfonyl) 139.11 Simpler structure; likely intermediate for metal coordination or heterocyclic synthesis
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (652971-20-5) Piperidine-3-carboxylic acid + Boc-protected amine and phenyl substituent 305.37 Synthetic intermediate for peptide coupling; improved stability via Boc protection

Key Comparative Insights:

Structural Flexibility vs. Rigidity: The target compound’s sulfonyl-linked dihydropyridinone introduces rigidity compared to the imidazolylpropyl-substituted analog (CAS 1280711-49-0), which has a flexible alkyl chain .

Solubility and Polarity :

  • The carboxylic acid group in all listed compounds enhances aqueous solubility. The target compound’s sulfonyl group further increases polarity, likely improving solubility over the Boc-protected analog (CAS 652971-20-5), which is more lipophilic .
  • The dimethylisoxazole derivative exhibits moderate solubility (>43.2 µg/mL at pH 7.4), suggesting the target compound may require formulation optimization for bioavailability .

Biological Interactions: The imidazole substituent in CAS 1280711-49-0 may enable metal coordination or charge-charge interactions in enzymes, contrasting with the target compound’s sulfonyl group, which favors hydrogen bonding . The quinoline derivative in shares a piperidine-carboxylic acid motif, highlighting the role of this moiety in binding bacterial DNA gyrase or topoisomerase IV .

Synthetic Utility :

  • Simpler analogs like 2-oxo-dihydropyridine-3-carboxylic acid (CAS 609-71-2) serve as intermediates for metal-organic frameworks or drug precursors, whereas the target compound’s complexity suggests specialized applications .

Research Findings and Data Gaps

  • Spectroscopic Data: While the quinoline analog in provides detailed $ ^1H $-NMR and HRMS data, similar studies on the target compound are needed to confirm its structural integrity and purity .
  • Hazard Profile : The dimethylisoxazole analog (CAS 875163-82-9) is classified as an irritant, implying the target compound may require similar safety precautions during handling .

Biological Activity

1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, as well as its interactions with specific molecular targets.

Chemical Structure and Properties

The compound's structure includes a piperidine ring, a sulfonyl group, and a carboxylic acid group, contributing to its unique chemical behavior. Its molecular formula is C12H16N2O5S, with a molecular weight of 300.33 g/mol. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, in vitro assays using A549 human lung adenocarcinoma cells demonstrated that various derivatives showed structure-dependent anticancer activity.

Compound Post-Treatment Viability (%) Remarks
Original Compound78 - 86Weak anticancer activity
Hydrazone Derivative64Enhanced activity
4-Dimethylamino Phenyl Substitution66Most potent activity

These findings suggest that modifications to the compound's structure can enhance its efficacy against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of the compound has also been investigated. It has been tested against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. Preliminary results indicate that derivatives of this compound may inhibit the growth of these pathogens, suggesting potential applications in treating infections caused by resistant strains .

The mechanisms through which the compound exerts its biological effects are still being elucidated. Initial studies suggest that it may interact with specific enzymes or receptors involved in disease pathways. For example, compounds with similar structures have been shown to inhibit enzymes linked to cancer progression and inflammation . The binding affinities and specific interactions with molecular targets are areas of ongoing research.

Case Studies

  • Anticancer Study : In a controlled study, derivatives of the compound were tested for their ability to reduce cell viability in A549 cells. The results indicated that certain structural modifications significantly improved anticancer efficacy while minimizing cytotoxicity towards healthy cells .
  • Antimicrobial Screening : A series of tests were conducted against various bacterial strains, revealing that some derivatives displayed potent antimicrobial activity, particularly against resistant strains. This positions the compound as a candidate for further development in antimicrobial therapies .

Q & A

Q. What are the recommended synthetic routes for 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: A plausible synthesis involves coupling a sulfonyl chloride derivative of 2-oxo-1,2-dihydropyridine with a piperidine-3-carboxylic acid scaffold. Key steps include:

  • Sulfonylation: React 3-sulfonylchloride-2-oxo-dihydropyridine with piperidine-3-carboxylic acid in anhydrous DMF at 0–5°C under nitrogen .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
  • Yield Optimization: Control stoichiometry (1:1.2 molar ratio of acid to sulfonyl chloride) and monitor pH (maintain ≤7.0 to avoid hydrolysis of the sulfonyl group) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC Analysis: Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile, 70:30) to assess purity (>98% by area normalization) .
  • NMR Spectroscopy: Confirm the sulfonyl linkage via δ 3.5–3.7 ppm (piperidine protons adjacent to sulfonyl) and δ 7.2–7.5 ppm (dihydropyridine protons). Compare with reference spectra of analogous sulfonylated piperidines .
  • Mass Spectrometry: ESI-MS (negative mode) should show [M–H]⁻ at m/z 315.3 (calculated for C11H13N2O5S) .

Q. What solubility and physicochemical properties are critical for in vitro assays?

Methodological Answer:

  • Aqueous Solubility: At pH 7.4, solubility is >43.2 µg/mL, as inferred from structurally similar sulfonylated piperidines .
  • LogP: Predicted logP ~0.28 (RDKit-based calculations) suggests moderate hydrophilicity, requiring DMSO stock solutions (<10 mM) for cell-based studies .
  • Stability: Monitor degradation in PBS (pH 7.4) over 24 hours using HPLC to ensure <5% decomposition .

Q. What safety precautions are necessary during handling?

Methodological Answer:

  • Hazard Class: Classified as Xi (Irritant) based on analogous sulfonylated piperidines. Use PPE (gloves, goggles) and work in a fume hood .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
  • Waste Disposal: Incinerate in a certified hazardous waste facility .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing chiral derivatives be addressed?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 85:15) to separate enantiomers.
  • Asymmetric Synthesis: Employ enantiopure piperidine-3-carboxylic acid precursors (e.g., (S)-configured) and validate configuration via circular dichroism (CD) .
  • Dynamic Kinetic Resolution: Catalyze sulfonylation with chiral Lewis acids (e.g., BINOL-phosphates) to enhance enantiomeric excess (>90%) .

Q. What strategies optimize reaction yields in scale-up syntheses?

Methodological Answer:

  • Solvent Screening: Replace DMF with THF to improve scalability and reduce purification complexity .
  • Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation (10 mol%, 20% yield increase) .
  • Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progress and terminate at ~95% conversion .

Q. How does the compound’s stability under physiological conditions impact pharmacokinetic studies?

Methodological Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Adjust dosing regimens if hepatic clearance exceeds 30 mL/min/kg .
  • Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction (target >10% for efficacy) .
  • pH-Dependent Degradation: Test stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to guide oral formulation .

Q. What computational modeling approaches predict binding affinity to target enzymes?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with enzymes like pyrroline-5-carboxylate reductase (PYCR1). Focus on the sulfonyl group’s hydrogen bonding with Arg78 and hydrophobic packing of the piperidine ring .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding mode stability (RMSD <2.0 Å acceptable) .
  • QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups on the dihydropyridine ring) with inhibitory activity .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Isotopic Labeling: Synthesize <sup>13</sup>C-labeled analogs to assign ambiguous signals (e.g., dihydropyridine C4 vs. piperidine C2) .
  • Variable Temperature NMR: Identify dynamic effects (e.g., ring flipping in piperidine) by acquiring spectra at 25°C and 60°C .
  • 2D-COSY/HMBC: Resolve coupling patterns and confirm through-space correlations between sulfonyl and piperidine protons .

Q. What experimental designs validate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Analog Synthesis: Modify the dihydropyridine ring (e.g., 4-fluoro substitution) and piperidine substituents (e.g., methyl groups) to probe steric/electronic effects .
  • Biological Assays: Test inhibition of PYCR1 (IC50 via fluorescence-based NADPH depletion assay) and correlate with computational predictions .
  • Statistical Analysis: Use multivariate regression (e.g., PLS) to identify critical descriptors (e.g., logP, polar surface area) driving activity .

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